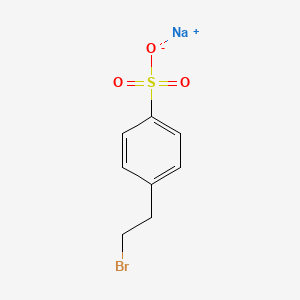

Sodium 4-(2-Bromoethyl)benzenesulfonate

Description

Contextualization of Halogenated Arenes and Sulfonates in Advanced Organic Synthesis

Halogenated arenes, or aryl halides, are a class of organic compounds where a halogen atom is directly attached to an aromatic ring. These compounds are of immense importance in organic synthesis, serving as key precursors in a multitude of cross-coupling reactions. The presence of a halogen atom, such as bromine, on the aromatic ring provides a reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. youtube.comyoutube.com The reactivity of aryl halides in nucleophilic substitution reactions is generally low, but they can undergo such reactions under specific conditions, often involving the formation of a benzyne (B1209423) intermediate or through an addition-elimination mechanism, particularly when the aromatic ring is activated by electron-withdrawing groups. youtube.comyoutube.com

Sulfonates, the salts or esters of sulfonic acids, are another cornerstone of modern organic synthesis. nih.gov The sulfonic acid group (-SO3H) and its corresponding sulfonate salts (-SO3Na) are known to enhance the water solubility of organic compounds, a crucial property in the development of water-soluble dyes, catalysts, and pharmaceuticals. nih.gov Aromatic sulfonic acids are typically prepared through the sulfonation of aromatic compounds using concentrated sulfuric acid or sulfur trioxide. youtube.comchemguide.co.uk The sulfonate group is a good leaving group, making sulfonic esters valuable alkylating agents in organic synthesis. nih.gov Furthermore, the reversible nature of the sulfonation reaction is sometimes exploited in synthetic strategies to protect or direct the substitution on an aromatic ring. youtube.com

Methodological Significance of Sodium 4-(2-Bromoethyl)benzenesulfonate as a Versatile Synthetic Intermediate

The methodological significance of Sodium 4-(2-Bromoethyl)benzenesulfonate lies in its bifunctional nature, which allows for a range of selective chemical modifications. The presence of both a reactive alkyl bromide and a stable, water-solubilizing sulfonate group on the same molecule opens up numerous possibilities for its use as a synthetic intermediate.

The bromoethyl group is susceptible to nucleophilic substitution reactions, allowing for the introduction of various functional groups. wikipedia.org This reaction is a cornerstone of organic synthesis, enabling the formation of new bonds by reacting the substrate with a nucleophile. wikipedia.org For instance, the bromine atom can be displaced by a wide range of nucleophiles, such as amines, alkoxides, and thiolates, to generate a diverse array of derivatives. This reactivity makes Sodium 4-(2-Bromoethyl)benzenesulfonate a valuable precursor for the synthesis of more complex molecules. The general scheme for a nucleophilic substitution on the bromoethyl group is shown below:

R-Nu + NaBr → R-Nu-CH2CH2-C6H4-SO3Na

Where R-Nu represents a nucleophile.

The benzenesulfonate (B1194179) group, on the other hand, imparts hydrophilicity to the molecule. This property is particularly advantageous in the synthesis of water-soluble polymers or in modifying surfaces to enhance their hydrophilicity. For example, similar benzenesulfonate-containing compounds have been investigated for the preparation of ion-exchange resins. google.comcytivalifesciences.com These resins are materials that can exchange ions with a surrounding solution and are widely used in water purification and other separation processes. cytivalifesciences.com The sulfonate groups on the polymer backbone provide the ion-exchange capacity.

Furthermore, the structure of Sodium 4-(2-Bromoethyl)benzenesulfonate makes it a potential precursor for the synthesis of zwitterionic polymers. prepchem.com Zwitterionic polymers contain an equal number of cationic and anionic groups and are of interest for their unique properties, such as high hydration and resistance to protein fouling. prepchem.com The bromoethyl group could be modified to introduce a cationic group, while the sulfonate group would serve as the anionic counterpart.

Historical Trajectories and Foundational Discoveries Pertaining to Relevant Bromoethyl- and Benzenesulfonate-Containing Precursors

The synthetic roots of compounds like Sodium 4-(2-Bromoethyl)benzenesulfonate can be traced back to foundational discoveries in organic chemistry. The preparation of (2-bromoethyl)benzene (B7723623), a key precursor, can be achieved from 2-phenylethanol (B73330) by treatment with sulfuric acid and hydrogen bromide. prepchem.com This type of reaction, involving the conversion of an alcohol to an alkyl halide, is a classic transformation in organic synthesis.

The introduction of the sulfonate group onto an aromatic ring, a process known as sulfonation, has a long history. The reaction of benzene (B151609) with concentrated sulfuric acid to produce benzenesulfonic acid has been a well-established industrial process for many years. youtube.comgoogle.com The subsequent neutralization with a base, such as sodium hydroxide (B78521), yields the corresponding sodium salt, for instance, sodium benzenesulfonate. google.comgoogle.com

A relevant historical reaction for the formation of alkyl sulfonates is the Strecker sulfite (B76179) alkylation, developed by Adolph Strecker. While the original reaction involved the synthesis of amino acids, the related sulfite alkylation provides a method for the formation of a carbon-sulfur bond. A related synthesis of sodium 2-bromoethanesulfonate (B1233127) involves the reaction of ethylene (B1197577) dibromide with sodium sulfite in a mixture of alcohol and water. chemguide.co.uknih.gov This method highlights a general strategy for the formation of the sulfonate group via nucleophilic attack of a sulfite ion on an alkyl halide. chemguide.co.uknih.gov

Compound Names Table

{ "headers": ["Compound Name"], "rows": [ ["Sodium 4-(2-Bromoethyl)benzenesulfonate"], ["(2-bromoethyl)benzene"], ["2-phenylethanol"], ["benzenesulfonic acid"], ["sodium benzenesulfonate"], ["sodium 2-bromoethanesulfonate"], ["ethylene dibromide"], ["sodium sulfite"] ] }

Structure

3D Structure of Parent

Properties

CAS No. |

65036-65-9 |

|---|---|

Molecular Formula |

C8H9BrNaO3S |

Molecular Weight |

288.12 g/mol |

IUPAC Name |

sodium;4-(2-bromoethyl)benzenesulfonate |

InChI |

InChI=1S/C8H9BrO3S.Na/c9-6-5-7-1-3-8(4-2-7)13(10,11)12;/h1-4H,5-6H2,(H,10,11,12); |

InChI Key |

SXPQNNKJEQZZFS-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1CCBr)S(=O)(=O)[O-].[Na+] |

Canonical SMILES |

C1=CC(=CC=C1CCBr)S(=O)(=O)O.[Na] |

Other CAS No. |

65036-65-9 |

Pictograms |

Irritant |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Sodium 4 2 Bromoethyl Benzenesulfonate and Its Precursors

Regioselective Functionalization Strategies for Aryl Systems in the Synthesis of Sodium 4-(2-Bromoethyl)benzenesulfonate

The synthesis of Sodium 4-(2-Bromoethyl)benzenesulfonate, a specifically substituted aromatic compound, hinges on the precise control of substituent placement on the benzene (B151609) ring. The key challenge is to introduce the sulfonate group and the 2-bromoethyl group in a para (1,4) arrangement. This is governed by the principles of electrophilic aromatic substitution and the directing effects of the substituents.

A primary route involves the sulfonation of (2-bromoethyl)benzene (B7723623). The ethyl group attached to the benzene ring is an activating group and an ortho, para-director. Therefore, the electrophilic substitution reaction with a sulfonating agent will yield a mixture of ortho and para isomers. To achieve high regioselectivity for the desired para product, reaction conditions must be carefully controlled. Steric hindrance often favors the formation of the para isomer over the ortho isomer.

Another strategy involves starting with a pre-functionalized aryl system. For instance, the synthesis can begin with a compound that already has a substituent at the desired position, which then directs the subsequent additions. The use of sterically hindered metal-amide bases, such as TMPMgBu (TMP = 2,2,6,6-tetramethylpiperidyl), has been shown to be effective for highly regioselective ortho-magnesiation of various aryl azoles, which can then be functionalized. nih.gov While not directly applied to this specific compound in the available literature, this highlights a sophisticated strategy for achieving regioselectivity in complex aryl systems. nih.govresearchgate.net Such methods allow for the functionalization of specific C-H bonds, offering a high degree of control. nih.gov

Furthermore, aryne chemistry presents another advanced method for regioselective functionalization. By generating a substituted aryne intermediate from an aryl(Mes)iodonium salt, it is possible to achieve regioselective trapping, leading to densely functionalized benzenoid rings. nih.govresearchgate.net This concise strategy relies on two regioselective events: the initial deprotonation to form the aryne and the subsequent trapping reaction. nih.govresearchgate.net

Key Regioselective Strategies:

| Strategy | Description | Key Factors |

| Electrophilic Aromatic Substitution | Sulfonation of (2-bromoethyl)benzene. The alkyl group directs the incoming sulfonate group primarily to the para position. | Steric hindrance, catalyst choice, reaction temperature. |

| Directed ortho Metalation | Using a directing group to selectively deprotonate and functionalize the ortho position of an aryl ring. | Choice of base (e.g., TMPMgBu), solvent, temperature. nih.gov |

| Aryne Intermediate Trapping | Generation of a reactive aryne intermediate which is then trapped in a regioselective manner. | Structure of the aryne precursor, nature of the trapping agent. nih.govresearchgate.net |

Optimized Reaction Conditions and Mechanistic Pathways in the Preparation of Sodium 4-(2-Bromoethyl)benzenesulfonate

The preparation of Sodium 4-(2-Bromoethyl)benzenesulfonate can be approached through several synthetic routes, each with its own set of optimized conditions and underlying mechanistic pathways. A plausible and common pathway involves the sulfonation of (2-bromoethyl)benzene followed by neutralization.

Route 1: Sulfonation of (2-Bromoethyl)benzene

A method described for the continuous production of sodium p-styrene sulfonate involves the sulfonation of bromoethylbenzene with gaseous sulfur trioxide. google.com This process can be adapted for the synthesis of Sodium 4-(2-Bromoethyl)benzenesulfonate.

Sulfonation: (2-Bromoethyl)benzene is reacted with a sulfonating agent. Chlorosulfonic acid is a powerful reagent for this purpose, though sulfur trioxide is used in industrial settings. google.comrsc.orgorgsyn.org The reaction is an electrophilic aromatic substitution, where the electrophile (SO₃ or ⁺SO₃H) attacks the electron-rich benzene ring. The ethyl group directs the substitution to the para position.

Neutralization: The resulting 4-(2-bromoethyl)benzenesulfonic acid is then neutralized with a base, typically sodium hydroxide (B78521), to yield the final sodium salt. google.com

A patent describes a continuous process where bromoethylbenzene is reacted with gaseous sulfur trioxide at 80-100°C. The resulting sulfonic acid is then immediately neutralized with sodium hydroxide. google.com

Route 2: Modification of a Precursor

An alternative pathway could involve the bromination of a suitable benzenesulfonate (B1194179) precursor. For example, starting with sodium 4-ethylbenzenesulfonate (B229782) and performing a side-chain bromination. However, controlling the position of bromination can be challenging. A more controlled approach might involve the synthesis of 4-(2-hydroxyethyl)benzenesulfonic acid followed by conversion of the hydroxyl group to a bromide using a reagent like PBr₃ or HBr.

The synthesis of the precursor 4-(bromomethyl)benzenesulfonyl chloride is achieved by reacting p-toluenesulfonyl chloride with N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide. prepchem.com This indicates that radical bromination of the ethyl side chain of a suitable precursor is a viable strategy.

Reaction Parameters for Precursor Synthesis (Example: 4-(Bromomethyl)benzenesulfonyl Chloride) prepchem.com

| Parameter | Value |

| Starting Material | p-Toluenesulfonyl chloride |

| Brominating Agent | N-bromosuccinimide (NBS) |

| Initiator | Benzoyl peroxide |

| Solvent | Carbon tetrachloride |

| Condition | Reflux |

| Reaction Time | 1 hour |

A plausible mechanism for the direct bromination of styrenes involves the initial generation of a bromine radical from NBS, which then adds to the styrene (B11656) double bond. sci-hub.se This suggests that if starting from a styrene derivative like sodium 4-styrenesulfonate, a radical addition of HBr across the double bond could be a potential, though less common, route.

Green Chemistry Approaches and Sustainable Synthesis Protocols for Sodium 4-(2-Bromoethyl)benzenesulfonate

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. jddhs.commdpi.com

Alternative Solvents: A significant green approach is the replacement of traditional volatile organic solvents (VOCs) with more environmentally benign alternatives. jddhs.com For the synthesis of related compounds like 2-bromoethyl sodium sulfonate, water has been successfully used as a solvent. google.com This avoids the need for separating mixed solvents like water and ethanol (B145695) and is suitable for large-scale production. google.com The use of water or solvent-free conditions represents a substantial improvement over methods that use halogenated solvents like carbon tetrachloride. prepchem.commdpi.com

Atom Economy and Waste Reduction: Traditional sulfonation methods often use excess strong acids like chlorosulfonic acid or oleum, leading to significant acid waste. rsc.orgorgsyn.org More sustainable protocols focus on using sulfur trioxide in a continuous flow reactor, which allows for better control and higher efficiency, thereby reducing waste. google.com Furthermore, developing catalyst-free reactions, such as the decarboxylative arylation using diaryliodonium(III) salts, can eliminate the need for metal catalysts, which are often toxic and difficult to remove from the final product. rsc.org

Energy Efficiency: Microwave-assisted synthesis and continuous flow processing are innovative techniques that can significantly reduce reaction times and energy consumption compared to conventional heating methods. jddhs.com Mechanochemical-assisted synthesis, which involves grinding reactants together, is another emerging green technique that can proceed under solvent-free conditions and at room temperature, offering high yields in a short time. rsc.org

Comparison of Synthetic Approaches:

| Feature | Traditional Method | Green Approach |

| Solvent | Halogenated solvents (e.g., CCl₄) prepchem.com | Water, google.com Supercritical CO₂, mdpi.comrsc.org or solvent-free rsc.org |

| Reagents | Excess chlorosulfonic acid rsc.org | Stoichiometric SO₃ in a flow reactor, google.com non-toxic catalysts jddhs.com |

| Energy | Prolonged heating/reflux prepchem.com | Microwave-assisted synthesis, mechanochemistry jddhs.comrsc.org |

| Waste | Significant acid and solvent waste | Minimized waste, recyclable catalysts jddhs.com |

Scale-Up Considerations and Process Optimization in the Production of Sodium 4-(2-Bromoethyl)benzenesulfonate for Research Applications

Transitioning the synthesis of Sodium 4-(2-Bromoethyl)benzenesulfonate from a laboratory benchtop to a larger scale for research supply involves addressing several key challenges. calpaclab.com

Process Control and Safety: Sulfonation reactions are typically highly exothermic. On a larger scale, efficient heat management is critical to prevent runaway reactions and ensure consistent product quality. The use of a continuous flow reactor, as mentioned in a patent for a similar process, offers superior heat and mass transfer compared to batch reactors, making the process safer and more controllable during scale-up. google.com

Purification: The isolation and purification of the final product can become a bottleneck at a larger scale. While lab-scale purification might involve column chromatography, this is often not feasible for multi-gram or kilogram production. Crystallization is a more scalable purification method. A patented method for a similar compound enhances crystallization and product purity by adding sodium bromide to the reaction solution, demonstrating a technique to improve yield and quality on a larger scale. google.com

Raw Material Sourcing and Consistency: For larger-scale synthesis, the availability, cost, and quality of starting materials like (2-bromoethyl)benzene are important considerations. Ensuring consistent quality of raw materials is crucial for reproducible results.

Process Optimization: To optimize the process for scale-up, a Design of Experiments (DoE) approach can be employed to systematically study the effects of various parameters (e.g., temperature, reaction time, reagent stoichiometry) on the yield and purity of the product. A patent for preparing 2-bromoethyl sodium sulfonate highlights optimization, achieving yields greater than 95% by carefully controlling reaction and crystallization conditions. google.com This level of optimization is essential for making the production economically viable and reliable for research applications.

Elucidation of Reaction Mechanisms and Reactivity Profiles of Sodium 4 2 Bromoethyl Benzenesulfonate

Nucleophilic Substitution Reactions Involving the Bromoethyl Moiety of Sodium 4-(2-Bromoethyl)benzenesulfonate

The bromoethyl group of Sodium 4-(2-Bromoethyl)benzenesulfonate is a primary alkyl halide, making it susceptible to nucleophilic substitution reactions. The primary mechanism for this transformation is the bimolecular nucleophilic substitution (SN2) pathway. chemguide.co.uk In an SN2 reaction, a nucleophile attacks the carbon atom bonded to the bromine, and the bromide ion is displaced as a leaving group in a single, concerted step. chemguide.co.uk This process involves the collision of two species in the rate-determining step. chemguide.co.uk

For instance, when heated with an aqueous solution of sodium hydroxide (B78521), the bromine atom is replaced by a hydroxyl (-OH) group, yielding an alcohol. chemguide.co.uk The reaction involves the hydroxide ion acting as a nucleophile, attacking the slightly positive carbon atom attached to the bromine. chemguide.co.uk This leads to the cleavage of the carbon-bromine bond and the formation of a new carbon-oxygen bond. chemguide.co.uk

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Product |

|---|---|

| Hydroxide (OH⁻) | Sodium 4-(2-hydroxyethyl)benzenesulfonate |

| Cyanide (CN⁻) | Sodium 4-(2-cyanoethyl)benzenesulfonate |

| Ammonia (NH₃) | Sodium 4-(2-aminoethyl)benzenesulfonate |

Kinetics and Thermodynamics of Nucleophilic Displacements

The kinetics of SN2 reactions, such as those involving the bromoethyl moiety, are characterized by a second-order rate law, where the rate is proportional to the concentration of both the substrate (Sodium 4-(2-Bromoethyl)benzenesulfonate) and the nucleophile. chemguide.co.uk Kinetic studies of analogous nucleophilic displacement reactions on sulfonate esters have shown that the reactions typically proceed through a concerted mechanism. nih.gov This is supported by analyses of linear free energy relationships (LFERs), such as Brønsted-type and Hammett plots. nih.gov

The thermodynamic profile of these reactions is dictated by the relative bond strengths of the bond being broken (C-Br) and the bond being formed (C-Nucleophile), as well as solvation effects. Activation parameters, such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), can provide further insight into the transition state structure. nih.gov For SN2 reactions, the transition state is a highly ordered, crowded species, which is typically reflected in a negative entropy of activation.

Elimination Reactions and Competing Pathways of Sodium 4-(2-Bromoethyl)benzenesulfonate

In the presence of a strong base, Sodium 4-(2-Bromoethyl)benzenesulfonate can undergo an elimination reaction (E2 mechanism) to form an alkene, competing with the SN2 pathway. chemguide.co.uk In this process, the base abstracts a proton from the carbon atom adjacent to the one bearing the bromine. libretexts.org This is followed by a cascade of electron movements that results in the formation of a carbon-carbon double bond and the expulsion of the bromide ion. chemguide.co.uk The product of this reaction would be sodium 4-vinylbenzenesulfonate.

The competition between substitution (SN2) and elimination (E2) is governed by several factors:

Nature of the Halogenoalkane : As a primary alkyl halide, Sodium 4-(2-Bromoethyl)benzenesulfonate primarily undergoes substitution. Elimination is a more significant pathway for secondary and tertiary halides. chemguide.co.uk

Role of the Reagent : Strong, sterically hindered bases (e.g., potassium tert-butoxide) favor elimination, as they are poor nucleophiles and can more easily abstract a proton from the periphery of the molecule. utdallas.edu Strong, unhindered bases that are also good nucleophiles (e.g., hydroxide, ethoxide) will result in a mixture of substitution and elimination products. chemguide.co.ukmasterorganicchemistry.com

Solvent : Less polar solvents tend to favor elimination.

Temperature : Higher temperatures generally favor elimination over substitution, as elimination reactions often have a higher activation energy and result in an increase in the number of molecules, leading to a more positive entropy change.

Table 2: Factors Influencing Substitution vs. Elimination

| Factor | Favors Sₙ2 (Substitution) | Favors E2 (Elimination) |

|---|---|---|

| Substrate | Primary > Secondary | Tertiary > Secondary > Primary |

| Base | Weak base, good nucleophile | Strong, sterically hindered base |

| Solvent | Polar aprotic | Less polar |

| Temperature | Lower temperature | Higher temperature |

Electrophilic Aromatic Substitution Dynamics of the Benzenesulfonate (B1194179) Ring in Sodium 4-(2-Bromoethyl)benzenesulfonate Derivatives

The benzene (B151609) ring of Sodium 4-(2-Bromoethyl)benzenesulfonate can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. masterorganicchemistry.com The rate and regioselectivity of this reaction are controlled by the substituents already present. The benzenesulfonate (-SO₃⁻) group is a strongly deactivating group due to its electron-withdrawing nature, making the ring less nucleophilic and slower to react with electrophiles. youtube.com It is a meta-director. The 4-(2-bromoethyl) substituent is a weakly deactivating alkyl group (due to the inductive effect of the bromine) and is an ortho, para-director.

Given the opposing directing effects and the powerful deactivating nature of the sulfonate group, electrophilic substitution on the parent molecule would be difficult. However, in derivatives where the sulfonate group might be modified or in considering the relative influence, the sulfonate group's directing effect will dominate. Therefore, incoming electrophiles in reactions like nitration, halogenation, or Friedel-Crafts reactions would preferentially add to the positions meta to the benzenesulfonate group (positions 3 and 5). masterorganicchemistry.comyoutube.com The strong deactivation means that harsh reaction conditions are typically required. masterorganicchemistry.com

Radical Processes and Photochemical Reactivity of Sodium 4-(2-Bromoethyl)benzenesulfonate

Sodium 4-(2-Bromoethyl)benzenesulfonate possesses two sites susceptible to radical reactions. The carbon-bromine bond is relatively weak and can undergo homolytic cleavage upon exposure to UV light or radical initiators to form an alkyl radical. This radical can then participate in various propagation steps, such as polymerization or reaction with radical scavengers.

Furthermore, sodium sulfinates, which are related to sulfonates, are known to be excellent precursors for sulfonyl radicals under oxidative conditions. researchgate.net While the sulfonate group in Sodium 4-(2-Bromoethyl)benzenesulfonate is more stable, radical processes involving this moiety are conceivable under specific, highly energetic conditions. These sulfonyl radicals can engage in reactions with a variety of organic molecules, including alkenes, alkynes, and arenes. researchgate.net Research has demonstrated that sodium sulfinates can be used to generate sulfonyl radicals, which then participate in additions, cyclizations, and coupling reactions. researchgate.net

Transition Metal-Catalyzed Transformations Involving Sodium 4-(2-Bromoethyl)benzenesulfonate

The C-Br bond in the bromoethyl moiety serves as a functional handle for a wide array of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. Catalysts based on palladium, copper, nickel, and iron are commonly used.

Examples of such transformations include:

Suzuki Coupling : Reaction with a boronic acid in the presence of a palladium catalyst and a base to form a new C-C bond. nih.gov

Heck Coupling : Palladium-catalyzed reaction with an alkene to form a substituted alkene.

Sonogashira Coupling : Palladium and copper co-catalyzed reaction with a terminal alkyne.

Buchwald-Hartwig Amination : Palladium-catalyzed reaction with an amine to form a C-N bond.

Azidation : Transition metal-catalyzed reaction with an azide (B81097) source, such as sodium azide or trimethylsilyl (B98337) azide, to introduce the azido (B1232118) group. mdpi.com These reactions can be catalyzed by various metals, including palladium, iron, and manganese. mdpi.com

These transformations offer a powerful means to elaborate the structure of Sodium 4-(2-Bromoethyl)benzenesulfonate, attaching a wide variety of organic fragments to the ethyl side chain.

Table of Mentioned Compounds

| Compound Name |

|---|

| Sodium 4-(2-Bromoethyl)benzenesulfonate |

| Sodium 4-(2-hydroxyethyl)benzenesulfonate |

| Sodium 4-(2-cyanoethyl)benzenesulfonate |

| Sodium 4-(2-aminoethyl)benzenesulfonate |

| Sodium 4-(2-azidoethyl)benzenesulfonate |

| Sodium 4-vinylbenzenesulfonate |

| Acetone |

| Dimethylformamide (DMF) |

| Dimethyl sulfoxide (B87167) (DMSO) |

| Ethanol (B145695) |

| Water |

| Potassium tert-butoxide |

| Sodium hydroxide |

| Sodium ethoxide |

| Tetrabutylammonium bromide |

| Sodium azide |

Derivatization Strategies and Synthesis of Novel Analogues from Sodium 4 2 Bromoethyl Benzenesulfonate

Construction of Complex Organic Architectures Utilizing Sodium 4-(2-Bromoethyl)benzenesulfonate as a Building Block

Sodium 4-(2-bromoethyl)benzenesulfonate serves as a valuable starting material for the construction of intricate organic architectures due to its capacity to undergo sequential and diverse chemical reactions. The bromoethyl group is a prime site for nucleophilic substitution, while the aromatic sulfonate can be either retained for its specific properties or chemically transformed.

One notable application is in the synthesis of substituted polyacetylenes. For instance, the reaction of Sodium 4-(2-bromoethyl)benzenesulfonate with 2-ethynylpyridine (B158538) leads to the formation of a monomeric N-substituted-2-ethynylpyridinium bromide. This intermediate, featuring an activated acetylenic triple bond, undergoes spontaneous linear polymerization without the need for a catalyst. The resulting polymer possesses a fully conjugated backbone decorated with benzenesulfonate (B1194179) functional groups, exhibiting interesting photoluminescent properties.

Another area of application is in the development of advanced materials such as polymer electrolyte membranes. While direct use of Sodium 4-(2-bromoethyl)benzenesulfonate in this specific context is not extensively documented, analogous structures are employed. For example, the reaction of sodium 4-(bromomethyl)benzenesulfonate with poly[(2,2'-m-phenylene)-5,5'-bibenzimidazole] (PBI) demonstrates a pathway to proton-conducting polymers. This method allows for precise control over the degree of sulfonation, significantly enhancing the proton conductivity of the resulting material. Such strategies highlight the potential of benzenesulfonate-containing building blocks in creating materials with tailored functionalities.

The general approach involves leveraging the reactivity of the bromoethyl group for initial structural elaboration, followed by polymerization or further functionalization, where the sulfonate group imparts desirable properties like water solubility, ion-exchange capability, or specific binding interactions.

Synthesis of Heterocyclic Systems Derived from Sodium 4-(2-Bromoethyl)benzenesulfonate

The electrophilic nature of the bromoethyl group in Sodium 4-(2-bromoethyl)benzenesulfonate makes it a suitable precursor for the synthesis of various heterocyclic systems. This is typically achieved through cyclization reactions with appropriate nucleophiles.

A general strategy involves the reaction with dinucleophiles. For example, reaction with 1,2- or 1,3-aminoalcohols can lead to the formation of six- and seven-membered 1,4-heterocyclic compounds, such as morpholines and benzoxazepines, respectively. nih.gov The reaction proceeds through the initial N-alkylation by the bromoethyl group, followed by an intramolecular cyclization where the hydroxyl group displaces a suitable leaving group. This methodology can be extended to the synthesis of other related heterocycles like thiomorpholines, piperazines, and benzodiazepines by using amino thiols and diamines as the dinucleophilic partners. nih.gov

Furthermore, the synthesis of 1,3-thiazine derivatives has been reported starting from the structurally related 1-(2-bromoethyl)-4-nitrobenzene. This precursor is first converted to the corresponding sodium 2-(4-nitrophenyl)ethanesulfonic acid, which is then transformed into the sulfonyl chloride. Subsequent reactions with amines and further cyclization steps yield the desired heterocyclic framework. This multi-step synthesis showcases a potential pathway for converting Sodium 4-(2-bromoethyl)benzenesulfonate into more complex heterocyclic structures.

Another relevant approach is the electrophilic cyclization for the synthesis of benzo[b]thiophenes. nih.gov This method typically involves the reaction of a 2-alkynylthioanisole with a halogen source. While not a direct use of Sodium 4-(2-bromoethyl)benzenesulfonate, it highlights a strategy where a bromo-functionalized precursor could potentially be used to construct fused heterocyclic systems.

Design and Synthesis of Functional Polymers Incorporating Sodium 4-(2-Bromoethyl)benzenesulfonate Moieties

The incorporation of Sodium 4-(2-bromoethyl)benzenesulfonate moieties into polymer chains allows for the development of functional materials with a range of tailored properties, including ion-exchange capabilities, enhanced solubility, and specific reactivity for post-polymerization modification.

A direct application is the synthesis of substituted polyacetylenes, as mentioned earlier. The quaternization of 2-ethynylpyridine with Sodium 4-(2-bromoethyl)benzenesulfonate generates a polymerizable monomer. wikipedia.org The resulting poly[p-(N-ethylbenzenesulfonate sodium)-2-ethynylpyridinium bromide] is a conjugated polymer with pendant benzenesulfonate groups, which can influence its solubility and electronic properties. wikipedia.org

The synthesis of functional polymers can also be achieved through post-polymerization modification. For instance, a pre-formed polymer with nucleophilic side chains can be reacted with Sodium 4-(2-bromoethyl)benzenesulfonate to introduce the sulfonate functionality. This approach is exemplified by the sulfonation of PBI with sodium 4-(bromomethyl)benzenesulfonate to create proton-conducting polymers for fuel cell membranes.

Moreover, the principles of controlled polymerization techniques can be applied. For example, monomers derived from Sodium 4-(2-bromoethyl)benzenesulfonate could potentially be used in controlled radical polymerization methods like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This would allow for the synthesis of well-defined block copolymers and other complex polymer architectures. The resulting polymers, bearing reactive bromoethyl or sulfonate groups, can be further functionalized, for example, through "click" chemistry reactions.

The following table summarizes a selection of monomers and the resulting polymers derived from or related to Sodium 4-(2-bromoethyl)benzenesulfonate:

| Monomer/Precursor | Polymerization Method | Resulting Polymer | Key Feature |

| N-substituted-2-ethynylpyridinium bromide (from 2-ethynylpyridine and Sodium 4-(2-bromoethyl)benzenesulfonate) | Spontaneous linear polymerization | Poly[p-(N-ethylbenzenesulfonate sodium)-2-ethynylpyridinium bromide] | Conjugated backbone with sulfonate groups |

| Sodium 4-(bromomethyl)benzenesulfonate (with PBI) | Post-polymerization modification | Sulfonated Polybenzimidazole | Proton-conducting polymer |

| 3-Azidopropyl methacrylate (B99206) (related functional monomer) | ATRP or RAFT | Poly(3-azidopropyl methacrylate) | Post-modifiable azide (B81097) groups |

| 4-Vinylbenzyl azide (related functional monomer) | Various | Poly(4-vinylbenzyl azide) | Post-modifiable azide groups |

Palladium-Catalyzed Cross-Coupling Reactions Involving Sodium 4-(2-Bromoethyl)benzenesulfonate

The structure of Sodium 4-(2-bromoethyl)benzenesulfonate offers two potential sites for palladium-catalyzed cross-coupling reactions: the C-Br bond of the ethyl group and the C-S bond of the sulfonate group, or a C-Br bond on the aromatic ring if the starting material is a bromo-substituted benzenesulfonate. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. nih.govorganic-chemistry.orgrug.nl While the alkyl bromide in Sodium 4-(2-bromoethyl)benzenesulfonate is not a typical substrate for the Heck reaction, a bromo-substituted aromatic analogue could readily participate. For instance, a compound like sodium 4-bromo-benzenesulfonate could be coupled with various alkenes to introduce vinyl groups onto the aromatic ring. These reactions are typically catalyzed by palladium complexes in the presence of a base. organic-chemistry.org

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organohalide with an organoboron compound. wikipedia.orgrsc.orgnih.govnih.govmdpi.com A bromo-substituted derivative of Sodium 4-(2-bromoethyl)benzenesulfonate would be an excellent candidate for this reaction, allowing for the introduction of new aryl or vinyl substituents. The reaction is catalyzed by a palladium complex and requires a base. wikipedia.org The sulfonate group would likely be tolerated under the mild reaction conditions.

Sonogashira Coupling: The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.orgorganic-chemistry.orgyoutube.com Similar to the Heck and Suzuki reactions, a bromo-substituted benzenesulfonate could be coupled with various alkynes to generate arylalkynes. This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. libretexts.org

Palladium-Catalyzed Amination: The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a base. escholarship.orgnih.govnih.gov A bromo-substituted benzenesulfonate could be reacted with a variety of primary or secondary amines to produce the corresponding arylamines.

Desulfitative Cross-Coupling: A particularly relevant reaction for Sodium 4-(2-bromoethyl)benzenesulfonate is the palladium-catalyzed desulfitative cross-coupling. In this reaction, the sulfinate group acts as a leaving group and is replaced by another functional group. For example, sodium sulfinates can be coupled with benzyl (B1604629) chlorides to form diarylmethanes via the extrusion of SO2. nih.gov This suggests that the benzenesulfonate moiety could potentially be used as a coupling partner under specific catalytic conditions.

The following table provides a summary of potential palladium-catalyzed cross-coupling reactions involving derivatives of Sodium 4-(2-bromoethyl)benzenesulfonate:

| Reaction Type | Substrate (Derivative of Sodium 4-(2-bromoethyl)benzenesulfonate) | Coupling Partner | Key Bond Formed |

| Heck | Bromo-substituted benzenesulfonate | Alkene | C(sp²)-C(sp²) |

| Suzuki-Miyaura | Bromo-substituted benzenesulfonate | Organoboron compound | C(sp²)-C(sp²) or C(sp²)-C(sp³) |

| Sonogashira | Bromo-substituted benzenesulfonate | Terminal alkyne | C(sp²)-C(sp) |

| Amination | Bromo-substituted benzenesulfonate | Amine | C(sp²)-N |

| Desulfitative Coupling | Sodium benzenesulfonate moiety | Benzyl chloride | C(sp²)-C(sp³) |

Synthesis of Supramolecular Components from Sodium 4-(2-Bromoethyl)benzenesulfonate Precursors

The distinct structural features of Sodium 4-(2-bromoethyl)benzenesulfonate—an aromatic core, a flexible ethyl chain, and a polar sulfonate group—make its derivatives attractive precursors for the design and synthesis of molecules capable of forming ordered supramolecular assemblies. These non-covalent structures are governed by interactions such as hydrogen bonding, π-π stacking, and electrostatic forces. nih.gov

One strategy involves the synthesis of amphiphilic molecules. By attaching a long alkyl chain to the bromoethyl end of the molecule, for example, through a Williamson ether synthesis with a long-chain alcohol, an amphiphilic benzenesulfonate can be created. Such molecules, possessing both a hydrophilic sulfonate headgroup and a hydrophobic tail, can self-assemble in solution to form micelles, vesicles, or other ordered structures. The self-assembly of benzenesulfonate amphiphiles has been shown to lead to the formation of organogels, driven primarily by Coulombic interactions and van der Waals forces. mdpi.com

Another approach is the construction of larger, well-defined supramolecular architectures like calixarenes and rotaxanes. While direct synthesis from Sodium 4-(2-bromoethyl)benzenesulfonate is not explicitly reported, the principles of their synthesis can be applied. For instance, the bromoethyl group can be used to functionalize a pre-formed macrocyclic platform, such as a calixarene (B151959). researchgate.net The reaction of a bromo-functionalized precursor with a calixarene in the presence of a base can lead to the formation of calixarene derivatives with pendant benzenesulfonate groups. researchgate.net These sulfonate groups can then participate in host-guest interactions or direct the further self-assembly of the calixarene units.

The aromatic ring of the benzenesulfonate moiety can also participate in π-π stacking interactions, which are crucial for the formation of ordered one- and two-dimensional nanostructures at surfaces. nih.gov By designing molecules with appropriate symmetry and intermolecular recognition sites, it is possible to program their self-assembly into complex patterns. The sulfonate group can play a key role in directing this assembly through electrostatic interactions and hydrogen bonding with the substrate or other molecules.

The study of self-assembly of halogenated organic molecules on surfaces provides insights into how the interplay of different non-covalent forces can be harnessed to control the formation of supramolecular structures. arxiv.org The principles of symmetry breaking in self-assembly can also be applied, where achiral molecules can form chiral aggregates. mdpi.com The structural motifs present in derivatives of Sodium 4-(2-bromoethyl)benzenesulfonate make them interesting candidates for exploring these phenomena.

Advanced Spectroscopic and Spectrometric Characterization Techniques for Sodium 4 2 Bromoethyl Benzenesulfonate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Sodium 4-(2-Bromoethyl)benzenesulfonate Derivatives and Reaction Products

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For Sodium 4-(2-Bromoethyl)benzenesulfonate and its derivatives, both ¹H and ¹³C NMR are critical for confirming their molecular structure and for identifying products formed in subsequent reactions.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons can confirm the substitution pattern, with the carbon atom bonded to the sulfonate group and the carbon atom bonded to the ethyl group showing characteristic downfield shifts. The signals for the two aliphatic carbons in the bromoethyl group would also be clearly distinguishable. For instance, in related substituted benzenesulfonates, the chemical shifts provide clear evidence of the substitution pattern and the electronic environment of the carbon atoms. rsc.orgchemicalbook.comorganicchemistrydata.orgwisc.eduresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Sodium 4-(2-Bromoethyl)benzenesulfonate

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Aromatic CH (ortho to -SO₃Na) | 7.8 - 8.0 | 128.0 - 130.0 |

| Aromatic CH (ortho to -CH₂CH₂Br) | 7.3 - 7.5 | 130.0 - 132.0 |

| -CH₂-Ar | 3.1 - 3.3 | 38.0 - 40.0 |

| -CH₂-Br | 3.6 - 3.8 | 32.0 - 34.0 |

| C-SO₃Na | - | 145.0 - 147.0 |

| C-CH₂CH₂Br | - | 140.0 - 142.0 |

Note: These are predicted values based on known data for similar structures and may vary depending on the solvent and experimental conditions. rsc.orgrsc.orgrsc.orgresearchgate.net

NMR spectroscopy is also invaluable for characterizing the products of reactions involving Sodium 4-(2-Bromoethyl)benzenesulfonate. For example, in nucleophilic substitution reactions where the bromine atom is replaced, significant changes in the chemical shifts of the ethyl group protons and carbons would be observed, allowing for unambiguous identification of the new derivative.

Mass Spectrometry (MS) Techniques for Mechanistic Studies and Identification of Reaction Intermediates of Sodium 4-(2-Bromoethyl)benzenesulfonate Transformations

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structure of a compound by measuring the mass-to-charge ratio of its ions. In the context of Sodium 4-(2-Bromoethyl)benzenesulfonate, MS techniques, particularly when coupled with tandem mass spectrometry (MS/MS), are instrumental in elucidating reaction mechanisms and identifying transient intermediates. nih.govrsc.orgnih.govpurdue.edu

The fragmentation pattern of Sodium 4-(2-Bromoethyl)benzenesulfonate under electrospray ionization (ESI) would likely involve the loss of the sodium ion followed by fragmentation of the resulting anion. Key fragmentation pathways for related aromatic sulfonates often include the loss of sulfur dioxide (SO₂). chemicalbook.comnih.gov For Sodium 4-(2-Bromoethyl)benzenesulfonate, characteristic fragments would also arise from the cleavage of the C-Br bond and fragmentation of the ethyl chain.

Table 2: Plausible Mass Spectrometric Fragments of Sodium 4-(2-Bromoethyl)benzenesulfonate Anion

| Fragment Ion | m/z | Plausible Neutral Loss |

| [M-Na]⁻ | 265/267 | - |

| [M-Na-SO₂]⁻ | 201/203 | SO₂ |

| [M-Na-Br]⁻ | 186 | Br |

| [M-Na-CH₂CH₂Br]⁻ | 157 | C₂H₄Br |

| [C₆H₄SO₃]⁻ | 157 | C₂H₄Br |

Note: The presence of bromine will result in isotopic peaks (m/z and m/z+2) with approximately equal intensity. miamioh.edu

By monitoring the appearance and disappearance of specific ions over the course of a reaction, researchers can gain insights into the reaction kinetics and identify short-lived intermediates. nih.govrsc.orgnih.gov For instance, in a reaction where the bromoethyl group is modified, the mass spectrum would show a shift in the molecular ion peak corresponding to the mass of the new substituent. ESI-MS/MS can be used to fragment these new molecular ions to confirm their structure. This approach is crucial for understanding the step-by-step transformation of Sodium 4-(2-Bromoethyl)benzenesulfonate into its various derivatives. nih.govresearchgate.netrsc.org

Infrared (IR) and Raman Spectroscopy in Probing Molecular Vibrations and Conformations of Sodium 4-(2-Bromoethyl)benzenesulfonate

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide detailed information about the functional groups and molecular structure of a compound. youtube.comyoutube.com

The IR spectrum of Sodium 4-(2-Bromoethyl)benzenesulfonate is expected to show strong absorption bands corresponding to the vibrations of the sulfonate group (SO₃). These typically appear in the regions of 1260-1150 cm⁻¹ (asymmetric stretching) and 1070-1030 cm⁻¹ (symmetric stretching). The aromatic ring will exhibit characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The C-Br stretching vibration is expected to appear in the lower frequency region, typically around 600-500 cm⁻¹. nih.govresearchgate.netmdpi.com

Raman spectroscopy provides complementary information. While the sulfonate group vibrations are also Raman active, the aromatic ring vibrations often produce strong Raman signals, aiding in the characterization of the substitution pattern. The C-Br bond, being highly polarizable, should also give a distinct Raman signal. Studies on related compounds like p-bromobenzene sulfonyl chloride have demonstrated the utility of combining FTIR and FT-Raman for a complete vibrational analysis. nih.gov

Table 3: Key Vibrational Modes for Sodium 4-(2-Bromoethyl)benzenesulfonate

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Aliphatic C-H Stretch | 3000 - 2850 | IR, Raman |

| Aromatic C=C Stretch | 1600 - 1450 | IR, Raman |

| SO₃ Asymmetric Stretch | 1260 - 1150 | IR |

| SO₃ Symmetric Stretch | 1070 - 1030 | IR, Raman |

| C-S Stretch | 700 - 600 | IR, Raman |

| C-Br Stretch | 600 - 500 | IR, Raman |

Note: These are general ranges and the exact positions can be influenced by the solid-state packing and intermolecular interactions. sapub.orgrsc.orgresearchgate.net

Conformational changes in the bromoethyl side chain can also be probed using these techniques, as different conformers would exhibit slightly different vibrational frequencies. This is particularly useful when studying the compound in different physical states (solid vs. solution) or when it is part of a larger molecular assembly.

X-ray Crystallography and Solid-State Analysis of Sodium 4-(2-Bromoethyl)benzenesulfonate and its Co-crystals

The formation of co-crystals, which are crystalline structures containing two or more different molecules in the same crystal lattice, is an area of significant interest in crystal engineering. Co-crystallization of Sodium 4-(2-Bromoethyl)benzenesulfonate with other molecules could potentially modify its physical properties. X-ray diffraction would be the primary tool to confirm the formation of a co-crystal and to characterize its structure. Powder X-ray diffraction (PXRD) is a valuable technique for phase identification and for analyzing polycrystalline samples, which is often the initial step in solid-state characterization. latech.edu

Table 4: Potential Crystal System and Space Group for Sodium Benzenesulfonate (B1194179) Derivatives

| Compound | Crystal System | Space Group | Reference |

| Sodium p-toluenesulfonate | Orthorhombic | Pna2₁ | wikipedia.org |

| Sodium benzenesulfonate | Monoclinic | P2₁/c | wikipedia.org |

Note: The crystal structure of Sodium 4-(2-Bromoethyl)benzenesulfonate may adopt a similar crystal system and space group.

Advanced Chromatographic Separations (e.g., GC-MS, LC-MS) for Purity Assessment and Reaction Monitoring of Sodium 4-(2-Bromoethyl)benzenesulfonate in Research

Chromatographic techniques are essential for separating components of a mixture and are widely used for purity assessment and reaction monitoring. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are particularly powerful due to their combination of high separation efficiency and sensitive, specific detection. shimadzu.com

For the analysis of Sodium 4-(2-Bromoethyl)benzenesulfonate, which is a salt and thus non-volatile, LC-MS is the more direct and suitable technique. Reversed-phase LC with an appropriate mobile phase can effectively separate the target compound from starting materials, by-products, and other impurities. The mass spectrometer provides confirmation of the identity of the eluting peaks and allows for their quantification. LC-MS is particularly valuable for monitoring the progress of a reaction, as it can track the consumption of reactants and the formation of products over time. nih.govresearchgate.net

GC-MS can also be employed, but it typically requires a derivatization step to convert the non-volatile sulfonate salt into a more volatile derivative, such as a sulfonate ester. sci-hub.seorientjchem.orgd-nb.infoglobalresearchonline.net While this adds a step to the sample preparation, GC-MS can offer very high resolution and sensitivity, making it suitable for trace-level impurity analysis. For instance, methods have been developed for the analysis of genotoxic impurities like alkyl sulfonates in pharmaceutical ingredients using GC-MS. sci-hub.sed-nb.info

Table 5: Comparison of Chromatographic Techniques for the Analysis of Sodium 4-(2-Bromoethyl)benzenesulfonate

| Technique | Advantages | Disadvantages | Typical Application |

| LC-MS | Direct analysis of the salt, suitable for non-volatile compounds, good for reaction monitoring. nih.govresearchgate.net | Lower resolution than GC for some applications. | Purity assessment of the final product, monitoring reaction progress. researchgate.net |

| GC-MS | High resolution, high sensitivity for trace analysis. gcms.cz | Requires derivatization to increase volatility. | Quantification of volatile impurities or derivatized products. gcms.cz |

Both LC-MS and GC-MS play crucial roles in the research and development involving Sodium 4-(2-Bromoethyl)benzenesulfonate, ensuring the quality of the compound and providing critical data for the optimization of synthetic procedures.

Computational and Theoretical Investigations of Sodium 4 2 Bromoethyl Benzenesulfonate

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions of Sodium 4-(2-Bromoethyl)benzenesulfonate

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. For Sodium 4-(2-bromoethyl)benzenesulfonate, DFT methods with appropriate basis sets, such as B3LYP/6-311G+(d,p), could be employed to optimize its molecular geometry and calculate various electronic properties.

Key parameters that can be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Furthermore, these calculations can map the electrostatic potential (ESP) surface, which helps in identifying the electron-rich and electron-deficient regions of the molecule. For Sodium 4-(2-bromoethyl)benzenesulfonate, the sulfonate group (SO₃⁻) would be expected to be an electron-rich site, while the carbon atom attached to the bromine atom would be an electrophilic center, susceptible to nucleophilic attack. Fukui function analysis can also be performed to more quantitatively predict the local reactivity, identifying sites for nucleophilic, electrophilic, and radical attack.

Table 1: Hypothetical Electronic Properties of Sodium 4-(2-Bromoethyl)benzenesulfonate Calculated via DFT

| Property | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.3 eV | Relates to the chemical reactivity and kinetic stability. |

| Dipole Moment | 8.2 D | Provides insight into the molecule's polarity and solubility. |

| Electron Affinity | 1.1 eV | Energy released when an electron is added. |

| Ionization Potential | 6.4 eV | Energy required to remove an electron. |

Note: The values in this table are illustrative and would need to be determined by actual quantum chemical calculations.

Molecular Dynamics Simulations to Understand Intermolecular Interactions and Solvent Effects on Sodium 4-(2-Bromoethyl)benzenesulfonate

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For Sodium 4-(2-bromoethyl)benzenesulfonate, MD simulations can provide detailed insights into its behavior in different environments, particularly in solution.

Intermolecular Interactions: In a condensed phase, molecules of Sodium 4-(2-bromoethyl)benzenesulfonate will interact with each other. MD simulations can model these interactions, which include van der Waals forces, electrostatic interactions, and potentially π-π stacking between the benzene (B151609) rings. By simulating a system containing many molecules of the compound, it is possible to predict its bulk properties, such as density and cohesion energy. Studies on similar molecules, like linear alkylbenzene sulfonates, have shown that the orientation of the sulfonate group and the benzene ring can be locked by salt bridges with sodium ions.

Solvent Effects: The behavior of Sodium 4-(2-bromoethyl)benzenesulfonate in a solvent, such as water, is critical for many of its applications. MD simulations can explicitly model the solvent molecules and their interactions with the solute. This allows for the study of solvation shells around different parts of the molecule. The negatively charged sulfonate group will be strongly solvated by water molecules through hydrogen bonding, while the hydrophobic benzene ring and ethyl bromide group will have a different solvation structure. These simulations can quantify the radial distribution functions of solvent molecules around specific atoms, providing a picture of the local solvent environment. The presence of cosolvents can affect the hydration of different parts of the molecule and influence its solubility.

Table 2: Potential Insights from MD Simulations of Sodium 4-(2-Bromoethyl)benzenesulfonate in Water

| Simulation Output | Information Gained |

| Radial Distribution Function (g(r)) of water around SO₃⁻ | Describes the structure and strength of the hydration shell around the sulfonate group. |

| Self-Diffusion Coefficient | Quantifies the mobility of the molecule in the solvent. |

| Potential of Mean Force (PMF) | Calculates the free energy profile for the association or dissociation of ions. |

| Analysis of Hydrogen Bonds | Determines the number and lifetime of hydrogen bonds between the solute and solvent. |

Note: This table represents the types of data and insights that could be obtained from MD simulations.

Mechanistic Predictions of Reactions Involving Sodium 4-(2-Bromoethyl)benzenesulfonate via Computational Models

Computational models are invaluable for elucidating the mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and energy barriers. For Sodium 4-(2-bromoethyl)benzenesulfonate, which possesses multiple reactive sites, computational chemistry can help predict its reactivity patterns.

A primary reaction pathway for this molecule is likely to be nucleophilic substitution at the carbon atom bonded to the bromine. Bromine is a good leaving group, and the ethyl chain provides a site for S_N2 reactions. Computational models, using DFT, can be used to study the reaction of Sodium 4-(2-bromoethyl)benzenesulfonate with various nucleophiles. By calculating the potential energy surface for the reaction, the transition state structure can be identified and the activation energy can be determined. This allows for the prediction of reaction rates and the feasibility of different reaction pathways. For instance, the reaction with a nucleophile like an amine or a thiol could be modeled to understand the formation of new carbon-nitrogen or carbon-sulfur bonds.

Computational studies can also investigate other potential reactions, such as elimination reactions to form a vinylbenzenesulfonate, or reactions involving the sulfonate group or the aromatic ring, although these are generally less reactive under typical conditions. By comparing the activation energies for different possible reaction pathways, it is possible to predict the major products of a reaction.

Table 3: Hypothetical Activation Energies for Reactions of Sodium 4-(2-Bromoethyl)benzenesulfonate

| Reactant | Reaction Type | Computational Method | Hypothetical Activation Energy (kcal/mol) | Predicted Outcome |

| Ammonia (NH₃) | S_N2 Substitution | DFT (B3LYP/6-311+G(d,p)) | 22.5 | Formation of 4-(2-aminoethyl)benzenesulfonate |

| Hydroxide (B78521) (OH⁻) | E2 Elimination | DFT (B3LYP/6-311+G(d,p)) | 28.1 | Formation of sodium 4-vinylbenzenesulfonate |

| Methanethiol (CH₃SH) | S_N2 Substitution | DFT (B3LYP/6-311+G(d,p)) | 20.8 | Formation of sodium 4-(2-(methylthio)ethyl)benzenesulfonate |

Note: The values in this table are for illustrative purposes and represent the type of data that would be generated from computational reaction mechanism studies.

Structure-Property Relationship Studies of Sodium 4-(2-Bromoethyl)benzenesulfonate and its Derivatives Using Computational Chemistry

Structure-property relationship (SPR) studies aim to understand how the chemical structure of a molecule influences its physical, chemical, and biological properties. Computational chemistry is a powerful tool for conducting these studies, as it allows for the systematic modification of a molecule's structure and the calculation of the resulting properties. For Sodium 4-(2-bromoethyl)benzenesulfonate and its derivatives, these studies can be used to design new molecules with desired characteristics.

A common approach is Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) modeling. In these studies, a series of derivatives of the parent molecule are created by systematically changing substituents. For each derivative, a set of molecular descriptors is calculated using computational methods. These descriptors can include electronic properties (e.g., HOMO/LUMO energies, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP).

By correlating these descriptors with experimentally measured properties (such as reactivity, solubility, or biological activity), a mathematical model can be developed. This model can then be used to predict the properties of new, unsynthesized derivatives, guiding the design of molecules with enhanced performance. For example, by modifying the substituents on the benzene ring or replacing the bromine atom with other functional groups, it may be possible to tune the reactivity of the ethyl group or alter the solubility of the compound.

Table 4: Example of a QSPR Study Design for Derivatives of Sodium 4-(2-Bromoethyl)benzenesulfonate

| Derivative | Modification | Calculated Descriptor (e.g., LUMO Energy) | Predicted Property (e.g., Reactivity) |

| Parent Molecule | - | -1.2 eV | Baseline |

| Derivative 1 | Nitro group at ortho position | -1.8 eV | Higher reactivity |

| Derivative 2 | Methoxy group at para position | -1.0 eV | Lower reactivity |

| Derivative 3 | Chlorine instead of bromine | -1.3 eV | Similar reactivity to parent |

Note: This table illustrates the concept of a QSPR study. The specific descriptors and their effects would need to be determined through detailed computational and experimental work.

Advanced Research Applications of Sodium 4 2 Bromoethyl Benzenesulfonate in Chemical Sciences

Utilization in Polymer Chemistry for the Synthesis of Novel Functional Materials and Electrolyte Membranes

The unique structure of sodium 4-(2-bromoethyl)benzenesulfonate allows for its integration into polymer structures to create materials with tailored properties. The sulfonic acid salt group can impart hydrophilicity and ionic conductivity, while the bromoethyl group serves as a reactive handle for grafting onto or polymerization into various polymer backbones.

Detailed Research Findings:

Researchers have explored the use of benzenesulfonate (B1194179) derivatives to modify polymer properties. For instance, the incorporation of sulfonate groups is a key strategy in developing proton exchange membranes (PEMs) for fuel cells. These membranes require high proton conductivity, which is facilitated by the presence of acidic groups like sulfonic acid. While direct studies on sodium 4-(2-bromoethyl)benzenesulfonate in this specific application are not widely published, the principle of using sulfonated monomers is well-established. For example, sulfonated poly(indene) (SPInd) has been blended with Nafion to enhance water uptake and proton conductivity in fuel cell membranes. tcichemicals.com The bromoethyl group in sodium 4-(2-bromoethyl)benzenesulfonate offers a potential route for covalently grafting such functionalities onto polymer chains that may not be amenable to direct sulfonation, thereby creating novel polyelectrolytes.

The synthesis of sulfonated polymers often involves the use of sulfonating agents or the polymerization of sulfonated monomers. cymitquimica.com Sodium 4-(2-bromoethyl)benzenesulfonate could theoretically be used as a monomer in polycondensation reactions or as a grafting agent in post-polymerization modification to introduce sulfonate moieties. This approach could lead to the development of new functional materials for applications such as water treatment, where ion-exchange properties are crucial, or as components in biocompatible materials.

Table 1: Potential Applications in Polymer Chemistry

| Application Area | Function of Sodium 4-(2-Bromoethyl)benzenesulfonate | Potential Polymer Type |

|---|---|---|

| Proton Exchange Membranes | Monomer or grafting agent to introduce sulfonic acid groups | Sulfonated polyethers, polyimides, or polystyrenes |

| Ion-Exchange Resins | Functional monomer for polymerization | Cross-linked polystyrene-based resins fishersci.ca |

Role in Organic Synthesis as a Versatile Electrophile or Building Block for Complex Molecules

In organic synthesis, sodium 4-(2-bromoethyl)benzenesulfonate is recognized as a valuable building block. scbt.comsigmaaldrich.comnih.gov Its utility stems from the presence of two distinct reactive sites: the electrophilic carbon attached to the bromine atom and the aromatic ring which can potentially undergo further substitution, although the primary reactivity lies with the bromoethyl group.

Detailed Research Findings:

The bromoethyl group is a good alkylating agent, making the compound susceptible to nucleophilic substitution reactions. nih.gov This allows for the introduction of the ethylbenzenesulfonate moiety into a wide range of molecules. For example, it can react with amines, alcohols, and thiols to form new C-N, C-O, and C-S bonds, respectively. This reactivity is fundamental in the construction of more complex molecular architectures.

Table 2: Reactivity of Sodium 4-(2-Bromoethyl)benzenesulfonate in Organic Synthesis

| Reaction Type | Nucleophile | Resulting Functional Group |

|---|---|---|

| Nucleophilic Substitution | Amine (R-NH₂) | Secondary or Tertiary Amine |

| Nucleophilic Substitution | Alcohol (R-OH) | Ether |

| Nucleophilic Substitution | Thiol (R-SH) | Thioether |

Applications in Catalysis Research and Ligand Design

The sulfonic acid group in sodium 4-(2-bromoethyl)benzenesulfonate can be exploited in the design of catalysts and ligands. The introduction of a sulfonate group can enhance the solubility of a catalyst in polar solvents, which is particularly useful for biphasic catalysis, allowing for easy separation of the catalyst from the product phase.

Detailed Research Findings:

The synthesis of sulfonated ligands is an active area of research. For example, sulfonated Schiff base ligands have been synthesized to create water-soluble metal complexes with potential applications in catalysis and as therapeutic agents. rug.nl The bromoethyl group of sodium 4-(2-bromoethyl)benzenesulfonate provides a convenient anchor point for attaching the sulfonate-containing aromatic ring to a ligand backbone. This modification can render a homogeneous catalyst water-soluble, facilitating its recovery and reuse.

Furthermore, the sulfonic acid group itself can act as a Brønsted acid catalyst. While direct applications of sodium 4-(2-bromoethyl)benzenesulfonate as a catalyst are not documented, its derivatives could be used in acid-catalyzed reactions such as esterifications and hydrolyses. thermofisher.com The compound could also be used to functionalize solid supports, such as silica (B1680970) or polymers, to create heterogeneous acid catalysts.

Development of Advanced Materials for Separation and Adsorption Technologies

The ionic nature of the sodium sulfonate group makes sodium 4-(2-bromoethyl)benzenesulfonate a candidate for the development of materials for separation and adsorption. These materials are crucial in a variety of applications, from water purification to chromatography.

Detailed Research Findings:

Materials with ion-exchange capabilities are widely used for the removal of charged species from solutions. Ion-exchange resins, for instance, are often based on sulfonated polystyrene. fishersci.ca Sodium 4-(2-bromoethyl)benzenesulfonate could be used as a functional monomer in the synthesis of such resins, where the sulfonate group provides the ion-exchange site.

In the area of adsorption, surface functionalization of materials can significantly enhance their selectivity and capacity for specific adsorbates. aceschem.com The bromoethyl group of sodium 4-(2-bromoethyl)benzenesulfonate could be used to covalently attach the benzenesulfonate moiety to the surface of adsorbents like silica gel or activated carbon. epa.govcalpaclab.com This would create a surface with a high density of anionic sites, which could be effective for the adsorption of cationic pollutants, such as heavy metal ions or organic dyes, from wastewater. The modification of adsorbent surfaces with sulfonate groups has been shown to improve the removal of certain contaminants.

Exploration in Sensor Design and Chemical Probes

The development of chemical sensors and probes often relies on the synthesis of molecules that can selectively interact with an analyte and produce a measurable signal. The functional groups of sodium 4-(2-bromoethyl)benzenesulfonate offer possibilities for its incorporation into sensor designs.

Detailed Research Findings:

While there are no specific reports on the use of sodium 4-(2-bromoethyl)benzenesulfonate in sensor design, its reactive bromoethyl group could be used to link it to a fluorophore or a chromophore. The resulting molecule could then act as a probe where the sulfonate group could interact with specific cations, potentially leading to a change in the spectroscopic properties of the reporter molecule. This "receptor-spacer-reporter" design is a common strategy in the development of fluorescent sensors. bldpharm.com For example, fluorescent labeling of antibodies and other biomolecules often involves the reaction of an amine-reactive probe with the target molecule. sigmaaldrich.com The bromoethyl group of sodium 4-(2-bromoethyl)benzenesulfonate could be converted to a more amine-reactive functional group for such applications.

Contributions to Photochemistry and Photophysics Research

The aromatic ring in sodium 4-(2-bromoethyl)benzenesulfonate suggests potential for its use in the field of photochemistry and photophysics, particularly in the synthesis of photoresponsive materials.

Detailed Research Findings:

Photoresponsive polymers are materials that change their properties upon exposure to light. nih.govnih.gov This response is typically mediated by a photochromic molecule incorporated into the polymer structure. While sodium 4-(2-bromoethyl)benzenesulfonate itself is not photochromic, its bromoethyl group can be used to attach it to a photoactive moiety or to incorporate it into a polymer backbone that contains photoresponsive units. For example, it could be used in the synthesis of polymers containing azobenzene (B91143) units, which undergo reversible trans-cis isomerization upon irradiation with light of specific wavelengths. bldpharm.com The presence of the sulfonate group could influence the photophysical properties of the resulting material, such as its solubility and the lifetime of the photoisomers. The synthesis of photoresponsive polysulfonates has been reported, demonstrating the potential for creating functional materials with applications in photopatterning and as photoacid generators.

Future Perspectives and Emerging Research Avenues for Sodium 4 2 Bromoethyl Benzenesulfonate

Integration into Multifunctional Materials and Hybrid Systems

The dual functionality of Sodium 4-(2-Bromoethyl)benzenesulfonate makes it an ideal candidate for the synthesis of sophisticated polymers and hybrid materials. The bromoethyl group can serve as a site for polymerization or grafting, while the sulfonate group imparts hydrophilicity, ionic conductivity, and specific binding capabilities.

One of the most promising areas of research is the incorporation of this compound into sulfonated poly(arylene ether)s (SPAEs) . These polymers are of significant interest for applications in proton exchange membranes (PEMs) for fuel cells. mdpi.comrsc.orgrsc.org By copolymerizing a derivative of Sodium 4-(2-Bromoethyl)benzenesulfonate with other aromatic monomers, it is possible to precisely control the degree of sulfonation and the distribution of ionic groups within the polymer backbone. This control is crucial for optimizing the membrane's proton conductivity, water uptake, and mechanical stability. mdpi.comrsc.org

Furthermore, the bromoethyl group offers a convenient handle for creating cross-linked polymer electrolyte membranes . Cross-linking can enhance the dimensional stability and reduce the swelling of the membrane, which are critical parameters for the longevity and performance of fuel cells. acs.org

The compound also holds potential for the development of hybrid organic-inorganic materials . The sulfonate group can interact with inorganic nanoparticles, such as silica (B1680970) or zirconia, to form composite materials with enhanced thermal and mechanical properties. These hybrid materials could find use in various applications, from catalysis to advanced coatings.

A summary of potential polymer architectures incorporating Sodium 4-(2-Bromoethyl)benzenesulfonate is presented in the table below.

| Polymer Architecture | Potential Application | Key Features Enabled by the Compound |

| Linear Sulfonated Copolymers | Proton Exchange Membranes | Controlled sulfonation degree, improved proton conductivity. |

| Cross-linked Sulfonated Polymers | High-stability PEMs, Ion-exchange resins | Enhanced dimensional stability, controlled swelling. |

| Graft Copolymers | Surface modification, functional coatings | Introduction of sulfonic acid groups onto various polymer backbones. |

| Organic-Inorganic Hybrids | Advanced composites, catalysts | Improved thermal and mechanical properties, tailored surface chemistry. |

Exploration of Novel Synthetic Pathways and Sustainable Methodologies for Sodium 4-(2-Bromoethyl)benzenesulfonate

Currently, the synthesis of aryl sulfonates often involves multi-step procedures that may not be environmentally benign. Future research will likely focus on developing more sustainable and efficient methods for the production of Sodium 4-(2-Bromoethyl)benzenesulfonate.

Recent advancements in green chemistry offer promising avenues. For instance, the use of water as a solvent, as demonstrated in the synthesis of 2-bromoethyl sodium sulfonate, presents a more environmentally friendly alternative to organic solvents. google.com Exploring similar aqueous-based routes for the sulfonation of 4-(2-bromoethyl)benzene could significantly improve the sustainability of the process.

Moreover, the development of catalytic methods for sulfonation is a key area of interest. While traditional methods often rely on stoichiometric amounts of sulfonating agents, catalytic approaches can reduce waste and improve atom economy. Research into novel catalysts for direct C-H sulfonation could pave the way for a more streamlined synthesis of this and related compounds.

A comparative overview of potential synthetic strategies is provided in the table below.

| Synthetic Strategy | Advantages | Potential Challenges |

| Traditional Sulfonation | Established methodology | Use of harsh reagents, generation of waste. |

| Aqueous-based Synthesis | Environmentally friendly, potentially lower cost. | Reaction kinetics and solubility issues may need to be optimized. |

| Catalytic C-H Sulfonation | High atom economy, reduced waste. | Catalyst development and optimization for specific substrates. |

| Flow Chemistry Synthesis | Improved safety, scalability, and process control. | Requires specialized equipment and process development. |

Uncharted Reactivity and Mechanistic Pathways of Sodium 4-(2-Bromoethyl)benzenesulfonate

The reactivity of Sodium 4-(2-Bromoethyl)benzenesulfonate is largely dictated by its two functional groups. While the nucleophilic substitution of the bromide and the electrophilic aromatic substitution on the benzene (B151609) ring are expected reactions, there are several uncharted areas that warrant investigation.

The interplay between the bromoethyl and sulfonate groups could lead to intramolecular reactions under specific conditions, potentially forming novel cyclic sulfonates or other heterocyclic structures. A detailed mechanistic study of such transformations could reveal new synthetic possibilities.

Furthermore, the compound's behavior in ionic liquids and other non-conventional reaction media is largely unexplored. nih.gov Ionic liquids could not only act as solvents but also influence the reactivity and selectivity of reactions involving the bromoethyl or sulfonate moieties.

The potential for this compound to act as a precursor for organometallic reagents is another area ripe for exploration. The generation of a Grignard or organolithium reagent from the bromoethyl group, while potentially challenging due to the presence of the acidic sulfonate proton, could open up new avenues for carbon-carbon bond formation.

Potential for Advanced Applications in Niche Chemical Technologies and Emerging Fields

Beyond the well-established field of polymer chemistry, Sodium 4-(2-Bromoethyl)benzenesulfonate has the potential to make significant contributions to several emerging technologies.

In the field of energy storage , sulfonated materials are gaining attention for their use in redox flow batteries. rsc.orgiec.chsumitomoelectric.com The ionic conductivity imparted by the sulfonate group is a key property for the electrolyte and membrane components of these devices. researchgate.netnih.gov While not yet reported, incorporating this compound into the structure of redox-active polymers or as a supporting electrolyte could enhance the performance of non-aqueous flow batteries.

The development of ionic liquids with tailored properties is another promising direction. nih.gov By reacting the bromoethyl group with various nucleophiles, a wide range of novel ionic liquids with a benzenesulfonate (B1194179) anion can be synthesized. These could find applications as electrolytes, catalysts, or green solvents.

Finally, the unique combination of a reactive handle and a hydrophilic tail makes Sodium 4-(2-Bromoethyl)benzenesulfonate a candidate for the synthesis of specialty surfactants and phase-transfer catalysts . These could be employed in various industrial processes, from emulsion polymerization to fine chemical synthesis.

A summary of potential advanced applications is presented below.

| Emerging Field | Potential Role of the Compound | Anticipated Benefits |

| Redox Flow Batteries | Monomer for redox-active polymers, supporting electrolyte. | Improved ionic conductivity, tailored redox potentials. |

| Ionic Liquids | Precursor for novel ionic liquids. | Tunable properties for specific applications. |

| Specialty Surfactants | Synthesis of surfactants with a benzenesulfonate head group. | Enhanced performance in specific formulations. |